molecular formula C6H7N3O2 B1351183 1-Hydroxybenzotriazole hydrate CAS No. 80029-43-2

1-Hydroxybenzotriazole hydrate

Cat. No. B1351183
CAS RN: 80029-43-2
M. Wt: 153.14 g/mol
InChI Key: PJUPKRYGDFTMTM-UHFFFAOYSA-N
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Patent
US08188097B2

Procedure details

To a solution of 3-carboxy-6-(2-chlorophenyl)-7-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine (compound obtained in Reference Example 1(4), 165 mg) in chloroform (1.0 mL containing amylene) was added the compound obtained in Reference Example 13(2), water-soluble carbodiimide HCl (123 mg), 1-hydroxybenzotriazole monohydrate (97 mg), and triethylamine (178 μL) and the mixture was stirred at room temperature overnight. To the reaction mixture was added an aqueous saturated sodium hydrogencarbonate solution (2 mL) and the mixture was stirred and extracted with chloroform. The extract was concentrated in vacuo and the resultant crude product was purified by a column chromatography on silica gel (solvent; hexane/ethyl acetate=90/10 to 70/30) to give 6-(2-chlorophenyl)-7-(4-chlorophenyl)-3-[N-(4-tetrahydrothiopyranyl)carbamoyl]pyrazolo[1,5-a]pyrimidine (50 mg; yield: 24%) as a pale yellow powder.
Name
3-carboxy-6-(2-chlorophenyl)-7-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
123 mg
Type
reactant
Reaction Step Two
Quantity
178 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1C=[N:6][N:7]2[C:12](C3C=CC(Cl)=CC=3)=[C:11]([C:20]3C=CC=C[C:21]=3Cl)C=NC=12)(O)=[O:2].[OH2:27].C([N:30]([CH2:33][CH3:34])CC)C>C(Cl)(Cl)Cl>[OH2:2].[OH:27][N:30]1[C:33]2[CH:34]=[CH:21][CH:20]=[CH:11][C:12]=2[N:7]=[N:6]1 |f:4.5|

Inputs

Step One
Name
3-carboxy-6-(2-chlorophenyl)-7-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine
Quantity
165 mg
Type
reactant
Smiles
C(=O)(O)C=1C=NN2C1N=CC(=C2C2=CC=C(C=C2)Cl)C2=C(C=CC=C2)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
123 mg
Type
reactant
Smiles
O
Name
Quantity
178 μL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.ON1N=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 97 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08188097B2

Procedure details

To a solution of 3-carboxy-6-(2-chlorophenyl)-7-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine (compound obtained in Reference Example 1(4), 165 mg) in chloroform (1.0 mL containing amylene) was added the compound obtained in Reference Example 13(2), water-soluble carbodiimide HCl (123 mg), 1-hydroxybenzotriazole monohydrate (97 mg), and triethylamine (178 μL) and the mixture was stirred at room temperature overnight. To the reaction mixture was added an aqueous saturated sodium hydrogencarbonate solution (2 mL) and the mixture was stirred and extracted with chloroform. The extract was concentrated in vacuo and the resultant crude product was purified by a column chromatography on silica gel (solvent; hexane/ethyl acetate=90/10 to 70/30) to give 6-(2-chlorophenyl)-7-(4-chlorophenyl)-3-[N-(4-tetrahydrothiopyranyl)carbamoyl]pyrazolo[1,5-a]pyrimidine (50 mg; yield: 24%) as a pale yellow powder.
Name
3-carboxy-6-(2-chlorophenyl)-7-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
123 mg
Type
reactant
Reaction Step Two
Quantity
178 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1C=[N:6][N:7]2[C:12](C3C=CC(Cl)=CC=3)=[C:11]([C:20]3C=CC=C[C:21]=3Cl)C=NC=12)(O)=[O:2].[OH2:27].C([N:30]([CH2:33][CH3:34])CC)C>C(Cl)(Cl)Cl>[OH2:2].[OH:27][N:30]1[C:33]2[CH:34]=[CH:21][CH:20]=[CH:11][C:12]=2[N:7]=[N:6]1 |f:4.5|

Inputs

Step One
Name
3-carboxy-6-(2-chlorophenyl)-7-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine
Quantity
165 mg
Type
reactant
Smiles
C(=O)(O)C=1C=NN2C1N=CC(=C2C2=CC=C(C=C2)Cl)C2=C(C=CC=C2)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
123 mg
Type
reactant
Smiles
O
Name
Quantity
178 μL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O.ON1N=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 97 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.